Hex-1-EN-1-YL butanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26912-31-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
hex-1-enyl butanoate |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
OBVWCUHXDSWEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexenyl Butanoates
Enzymatic Synthesis Pathways
Enzymatic synthesis, particularly using lipases, has become a cornerstone for producing high-quality esters under mild, environmentally friendly conditions. nih.gov Lipases are highly effective biocatalysts known for their biodegradability, high selectivity, and ability to function in non-aqueous environments, which aligns with the principles of green chemistry. nih.govresearchgate.net
Lipase-Catalyzed Esterification and Transesterification Strategies
Lipase-catalyzed reactions are the most prominent enzymatic methods for synthesizing esters like hex-1-en-1-yl butanoate. These reactions typically involve either direct esterification of a carboxylic acid (butyric acid) and an alcohol (hex-1-en-1-ol) or transesterification, where an existing ester is reacted with the target alcohol. longdom.orgnih.gov The use of lipases circumvents the need for aggressive chemical catalysts and high temperatures, which can cause degradation of the unsaturated hexenyl moiety. longdom.org Enzymatic synthesis provides an attractive and environmentally benign alternative to conventional chemical approaches, yielding high-quality flavor compounds. nih.gov
Optimization of Biocatalyst Systems (e.g., immobilized lipases from Mucor miehei, Candida antarctica, plant seedlings)
The efficiency of enzymatic ester synthesis is highly dependent on the choice and preparation of the biocatalyst. While free lipases can be used, immobilization is a key strategy to enhance their stability, activity, and reusability, making the process more economically viable for industrial applications. nih.govmdpi.com Immobilization prevents the enzyme from dissolving in the reaction medium, allowing for easy separation and recovery. nih.gov
Lipases from various microbial sources are commonly employed, each with distinct characteristics:
Candida antarctica Lipase (B570770) B (CALB): Often considered the benchmark for ester synthesis due to its high efficiency and broad substrate specificity. Novozyme® 435, a commercially available form of CALB immobilized on an acrylic resin, is widely used. nih.govresearchgate.net
Rhizomucor miehei Lipase (RML): This lipase, often immobilized on ion-exchange resins, is another effective catalyst for esterification and is known for its thermal stability. researchgate.netacs.org
Candida rugosa Lipase (CRL): CRL has been successfully immobilized on various supports, including hydrophobic resins like Diaion HP-20, showing high conversion rates and good reusability over multiple cycles for the synthesis of butyrate (B1204436) esters. nih.gov
Thermomyces lanuginosus Lipase (TLL): TLL, particularly when immobilized, demonstrates high activity and is a promising biocatalyst for flavor ester synthesis. nih.gov Co-immobilization of TLL with other lipases, such as Burkholderia cepacia lipase (BCL), has shown synergistic effects, leading to significantly improved reaction rates and yields. mdpi.com
The process of immobilization itself can hyperactivate the lipase. Adsorption onto hydrophobic supports often occurs via interfacial activation, where the open, active form of the lipase binds to the support, leading to a more stable and active biocatalyst compared to its free counterpart. mdpi.com
Table 1: Comparison of Various Immobilized Lipase Systems for Ester Synthesis
| Lipase Source | Support Material | Target Ester/Process | Key Findings | Reference(s) |
|---|---|---|---|---|
| Candida rugosa (CRL) | Diaion HP-20 | Hexyl butyrate | Achieved 89.1% conversion; retained 93% activity after six cycles. | nih.gov |
| Thermomyces lanuginosus (TLL) | Poly-methacrylate (PMA) | Isoamyl butyrate | Reached 96.1% conversion in 50 minutes under optimal conditions. | nih.gov |
| Candida antarctica B (CALB) | Lewatit® VPOC1600 (Novozyme® 435) | Fatty Acid Ethyl Esters | Widely used commercial biocatalyst, though can be inhibited by short-chain alcohols. | nih.gov |
| Rhizomucor miehei (RML) | N/A (Free Lipase) | Butyl oleate | Used in a biphasic aqueous-organic system for efficient esterification. | acs.org |
| TLL and Burkholderia cepacia (BCL) | Magnetic Nanoparticles (Fe₃O₄) | Biodiesel (Transesterification) | Co-immobilization showed synergistic activity, achieving 92.9% yield, significantly outperforming single lipases. | mdpi.com |
Influence of Reaction Parameters (e.g., acid/alcohol molar ratio, temperature, reaction medium, solvent-free conditions)
Optimizing reaction parameters is critical to maximizing the yield and efficiency of lipase-catalyzed synthesis.
Acid/Alcohol Molar Ratio: The ratio of butyric acid to hex-1-en-1-ol directly influences the reaction equilibrium. While an equimolar ratio is stoichiometric, an excess of one substrate (typically the alcohol) is often used to shift the equilibrium towards product formation. However, a very high concentration of short-chain acids or alcohols can cause competitive inhibition or inactivate the enzyme. nih.govmdpi.com
Temperature: Temperature affects both the reaction rate and enzyme stability. nih.gov Higher temperatures generally increase the initial reaction rate, but exceeding the enzyme's optimal temperature can lead to denaturation and loss of activity. nih.govresearchgate.net For many lipases used in ester synthesis, the optimal temperature range is typically between 30°C and 60°C. longdom.orgresearchgate.net
Reaction Medium: The choice of solvent can profoundly impact lipase activity. Non-polar, hydrophobic solvents like hexane (B92381) or heptane (B126788) are generally preferred as they minimally distort the essential water layer around the enzyme required for catalytic activity. researchgate.netnih.gov Polar solvents can strip this water layer, inactivating the enzyme. researchgate.net
Solvent-Free Conditions: Performing the reaction in a solvent-free system is an attractive "green" option that simplifies downstream processing and increases reactant concentration. However, this can be challenging due to high substrate concentrations that may inhibit the lipase and potential issues with viscosity. nih.gov
Water Content: Water is produced during esterification and is required for lipase activity, but excess water can promote the reverse reaction (hydrolysis), reducing the final ester yield. Methods to control water activity, such as the use of molecular sieves or performing the reaction under vacuum, are often employed to drive the reaction towards synthesis. mdpi.com
Table 2: Impact of Reaction Parameters on Enzymatic Ester Synthesis
| Parameter | General Effect | Optimal Conditions/Observations | Reference(s) |
|---|---|---|---|
| Molar Ratio (Acid:Alcohol) | Affects reaction equilibrium and potential inhibition. | An excess of alcohol often improves yield, but high acid concentration can be inhibitory. A 1:5 molar ratio was optimal for geranyl butyrate synthesis. | nih.govnih.gov |
| Temperature | Influences reaction rate and enzyme stability. | Optimal temperatures typically range from 30-60°C. Lower temperatures can be favorable for some esterification reactions. | longdom.orgnih.govnih.gov |
| Biocatalyst Concentration | Higher concentration increases the initial reaction rate. | Increasing enzyme load reduces reaction time. A 15% (w/w) biocatalyst load was optimal in one study. | nih.govnih.gov |
| Reaction Medium | Solvent polarity affects enzyme activity. | Non-polar solvents (e.g., hexane, heptane) are generally preferred. Solvent-free systems offer green advantages but present challenges. | researchgate.netnih.gov |
Mechanistic Investigations of Enzymatic Acylation
The catalytic mechanism of lipase-mediated ester synthesis is generally described as a two-step process known as the Ping-Pong Bi-Bi mechanism. nih.govacs.org This process occurs at the enzyme's active site, which contains a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate or glutamate). researchgate.net
Acylation: The first step involves the nucleophilic attack by the serine residue of the catalytic triad on the carbonyl carbon of the butyric acid (the acyl donor). This forms a tetrahedral intermediate which then collapses, releasing the alcohol or water molecule and forming a covalent acyl-enzyme complex. nih.gov
Deacylation: In the second step, the nucleophilic hex-1-en-1-ol attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate. This intermediate then breaks down, releasing the final product, this compound, and regenerating the free enzyme, which is then ready to start another catalytic cycle. researchgate.netnih.gov
Stereoselective Enzymatic Approaches for Enantiomeric Purity
Lipases are chiral molecules and often exhibit high stereoselectivity, meaning they can distinguish between different stereoisomers of a substrate. nih.gov This property is invaluable for producing enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries where different enantiomers can have vastly different biological activities. ugm.ac.id
For a chiral molecule like this compound, which can exist as different stereoisomers, enzymatic synthesis can be tailored to produce a single, desired isomer with high enantiomeric excess. This is typically achieved through kinetic resolution.
In a kinetic resolution process, the enzyme preferentially acylates one enantiomer of a racemic alcohol mixture at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can separate the unreacted, less-favored enantiomer of the alcohol from the newly formed, enantiomerically enriched ester. ugm.ac.id Subsequent hydrolysis of the ester can yield the other pure enantiomer. nih.gov
Furthermore, multi-enzyme cascade reactions can be designed to synthesize all possible stereoisomers of a target molecule with exceptional optical purity (er and dr >99.5%). nih.gov By combining the complementary regio- and stereoselectivities of different enzymes, such as alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs), complex chiral molecules can be built with precise stereochemical control. nih.gov
Chemo-Catalytic Synthesis Routes
Before the widespread adoption of biocatalysis, esters were primarily synthesized through traditional chemical methods. The most common of these is Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). longdom.orglongdom.org
These chemo-catalytic routes have several significant drawbacks:
Harsh Conditions: The reactions require high temperatures (70-150°C) and corrosive acid catalysts. longdom.org
Lack of Selectivity: The harsh conditions can lead to side reactions, such as dehydration of the alcohol or polymerization, especially with unsaturated substrates like hex-1-en-1-ol. This results in lower yields and the formation of impurities.
Environmental and Safety Concerns: The use of strong acids creates corrosive environments, requiring specialized equipment and generating acidic waste streams that need to be neutralized, adding to the cost and environmental impact of the process. longdom.org
Product Quality: The final product often requires extensive purification to remove the catalyst and byproducts, which can compromise the aroma profile desired in the food and fragrance industry. longdom.org
The replacement of these chemical methods with enzymatic synthesis offers clear technological, environmental, and economic advantages by allowing the synthesis to proceed at lower temperatures and without corrosive agents. longdom.org
Direct Esterification Techniques
Direct esterification remains a fundamental approach for synthesizing esters like this compound. This typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.
Fischer-Speier Esterification is a classic method that utilizes an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction between a carboxylic acid and an alcohol. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would involve reacting butanoic acid with hex-1-en-1-ol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed as a byproduct is removed, often through azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Steglich Esterification offers a milder alternative, which is particularly advantageous for sensitive substrates. wikipedia.orgnumberanalytics.com This method employs a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive towards nucleophilic attack by the alcohol, leading to the formation of the ester. A key feature of this method is the formation of dicyclohexylurea (DCU), a stable urea (B33335) derivative that precipitates from the reaction mixture, driving the reaction forward. wikipedia.org This technique is versatile and can be used for a wide range of carboxylic acids and alcohols, including those that are sterically hindered. fiveable.me The synthesis of α,β-unsaturated esters has been successfully achieved using Steglich esterification. nih.gov
| Esterification Technique | Reagents | Catalyst | Key Features |
| Fischer-Speier | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Equilibrium reaction; often requires excess alcohol or water removal. wikipedia.orgorganic-chemistry.org |
| Steglich | Carboxylic Acid, Alcohol | DCC (coupling agent), DMAP (catalyst) | Mild reaction conditions; suitable for sensitive substrates; forms a stable urea byproduct. wikipedia.orgnumberanalytics.comorganic-chemistry.org |
Novel Catalytic Systems and Ligand Design
Recent research has focused on developing novel catalytic systems to enhance the efficiency and selectivity of esterification reactions. A significant area of development is the use of ionic liquids (ILs) . ILs are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. acs.orgacs.org
Brønsted acidic ionic liquids have been explored as effective catalysts and solvents for esterification reactions, offering an alternative to traditional mineral acids. researchinschools.org These ILs can be designed to be both the catalyst and the reaction medium, simplifying the process. researchinschools.orgajast.net The use of ILs can lead to higher conversion rates as they can effectively solvate the water produced during the reaction, thus shifting the equilibrium towards the product side. ajast.net Furthermore, the immiscibility of many esters with certain ionic liquids allows for easy separation of the product, and the ionic liquid can often be recycled and reused, which adds to the sustainability of the process. researchinschools.orgtubitak.gov.tr Studies have shown that the basicity of the ionic liquid solvent is a dominant parameter in determining the rate of esterification. acs.org
The design of specific ligands for metal-based catalysts is another area of active research to improve catalytic activity and selectivity in esterification and related reactions. While not extensively documented specifically for this compound, the principles of ligand design to tune the electronic and steric properties of a catalyst are broadly applicable.
Intramolecular Cycloaddition in Related Systems
While not a direct synthesis of this compound, intramolecular cycloaddition reactions are relevant as they can occur in molecules containing both a diene and a dienophile, a structural motif related to hexenyl systems. The intramolecular cyclization of 5-hexenyl radicals is a well-studied process that predominantly leads to the formation of five-membered rings through an exo closure. researchgate.netlibretexts.orgresearchgate.net The regioselectivity of this cyclization is influenced by factors such as the substitution pattern on the alkene and the presence of heteroatoms. libretexts.orgresearchgate.net
The Intramolecular Diels-Alder (IMDA) reaction is another powerful tool in organic synthesis for the construction of complex cyclic systems. wikipedia.org In a hypothetical scenario, a derivative of this compound, appropriately functionalized to contain a diene and a dienophile within the same molecule, could undergo an IMDA reaction to form fused or bridged bicyclic structures. wikipedia.org The stereochemical outcome of such reactions is often highly predictable and is influenced by the conformational constraints of the tether connecting the diene and dienophile. wikipedia.org
Principles of Green Chemistry in Hexenyl Butanoate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on developing more environmentally benign processes by reducing waste, using safer chemicals, and improving energy efficiency.
Application of Safer Solvents and Auxiliaries
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. wordpress.com The fifth principle of green chemistry encourages making auxiliary substances like solvents unnecessary or innocuous. wordpress.com
| Safer Solvent Examples | Properties | Applications in Synthesis |
| Water | Non-toxic, non-flammable, abundant. reagent.co.uk | Used when reactants are water-soluble. |
| Ethanol | Lower toxicity, biodegradable. thecalculatedchemist.com | A common solvent for a variety of organic reactions. |
| Ethyl Acetate (B1210297) | Moderate polarity, lower toxicity than many chlorinated solvents. thecalculatedchemist.com | Used in extractions and as a reaction solvent. |
| Ionic Liquids | Low vapor pressure, high thermal stability. acs.orgacs.org | Can act as both solvent and catalyst, facilitating product separation. researchinschools.org |
Development of Solvent-Free Reaction Media
An even greener approach is to eliminate the use of solvents altogether. Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste and simplifying purification procedures. cem.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting solvent-free reactions. cem.comacs.org Microwave irradiation can lead to rapid heating and significantly reduced reaction times, often resulting in higher yields and cleaner reactions compared to conventional heating. mdpi.comnih.gov The direct interaction of microwaves with polar molecules can accelerate reaction rates, and in some cases, alcohols themselves can act as the solvent and reactant, absorbing microwave energy efficiently. nih.gov The synthesis of various esters has been successfully demonstrated using microwave-assisted, solvent-free conditions, highlighting the potential for a more energy-efficient and waste-minimizing production method. mdpi.comacs.org
Mechanochemistry , specifically high-speed ball-milling (HSBM), provides another avenue for solvent-free esterification at room temperature. nih.gov This technique uses mechanical force to induce chemical reactions, avoiding the need for bulk solvents and often leading to different reactivity or selectivity compared to solution-based methods. nih.gov
Atom Economy and Waste Minimization in Synthetic Design
Atom economy , a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing the generation of byproducts and waste. rsc.org
The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
Reactions with high atom economy are inherently more sustainable. For instance, addition and rearrangement reactions are typically 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. chemistry-teaching-resources.com
In the synthesis of this compound, a direct esterification reaction produces water as the only byproduct. While this is a relatively benign byproduct, methods that can utilize this water or avoid its formation altogether would be even more atom-economical. The development of catalytic processes that are highly efficient and minimize waste is a key aspect of improving the atom economy of ester production. acs.org The production of esters from waste vegetable oils is an example of applying green chemistry principles to create value from waste streams. ijesd.orgijesd.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. Unlike conventional heating, which transfers heat through conduction and convection, microwave irradiation directly heats the molecules of the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture. oatext.com This can result in dramatically accelerated reaction rates and improved yields. oatext.commdpi.com The application of microwave technology is particularly prevalent in enzyme-catalyzed reactions, where it can enhance enzyme activity and selectivity. mdpi.comnih.gov
In the context of ester synthesis, microwave irradiation has been successfully employed, often in conjunction with lipase catalysts in solvent-free systems, which aligns with the principles of green chemistry. nih.gov For instance, the microwave-assisted enzymatic synthesis of various geraniol (B1671447) esters, including geranyl butyrate, has been optimized to achieve high conversion rates in significantly reduced reaction times. nih.gov
One study on the microwave-assisted enzymatic synthesis of geranyl acetoacetate, a related ester, achieved a 95% conversion in just 30 minutes. nih.gov This was accomplished using a 1:6 molar ratio of the substrates at 70°C with 7% lipase and the use of 5Å molecular sieves. nih.gov Following these optimized conditions, other esters like geranyl butyrate and geranyl hexanoate (B1226103) were synthesized with yields of 98% and 99% respectively. nih.gov The reusability of the enzyme catalyst under microwave conditions has also been demonstrated, maintaining activity for multiple cycles. nih.gov
Table 1: Research Findings on Microwave-Assisted Ester Synthesis
| Ester Product | Catalyst | Reaction Time | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Geranyl Butyrate | Lipozyme 435 | Not specified | 70 | 98 | nih.gov |
| Geranyl Hexanoate | Lipozyme 435 | Not specified | 70 | 99 | nih.gov |
| Geranyl Acetoacetate | Lipozyme 435 | 30 min | 70 | 95 | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. researchgate.net This process can enhance mass transfer, particularly in heterogeneous systems, and can increase the reactivity of catalysts. tuhh.de In enzymatic reactions, low-frequency ultrasound has been shown to positively influence enzyme activity and stability. nih.gov
The application of ultrasound has been shown to significantly intensify the lipase-catalyzed synthesis of various esters. For example, in the synthesis of ethyl butyrate, the use of ultrasonic irradiation led to high conversions in a shorter time compared to conventional mechanical agitation. mdpi.com Specifically, with ultrasound, a conversion of over 97% was achieved in 4 hours, whereas it took 6 hours to reach a similar conversion with orbital shaking. mdpi.com
Similarly, the ultrasound-assisted synthesis of isoamyl butyrate in a solvent-free system using Novozym 435 as a catalyst achieved a 96% conversion in 3 hours, a significant reduction from the 10 hours required without ultrasound. tuhh.de The optimization of parameters such as temperature, enzyme loading, and ultrasound power is crucial for maximizing the benefits of this technique. nih.gov Studies on the lipase-catalyzed esterification of oleic acid with 1-hexanol (B41254) also demonstrated that ultrasound remarkably improves the conversion rate compared to non-sonicated conditions. tuhh.de
Table 2: Research Findings on Ultrasound-Assisted Ester Synthesis
| Ester Product | Catalyst | Reaction Time | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl Butyrate | CALA-MNP | 4 h | 45 | >97 | mdpi.com |
| Isoamyl Butyrate | Novozym 435 | 3 h | 60 | 96 | tuhh.de |
| Methyl Butyrate | Amberlyst-15 | 120 min | Not specified | 91.64 | nih.gov |
Spectroscopic Characterization and Advanced Structural Elucidation of Hexenyl Butanoates
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification and structural analysis of hexenyl butanoates.
Electron Ionization (EI) Fragmentation Mechanisms and Pattern Analysis
Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the parent molecule. The resulting mass spectrum is a unique fingerprint of the compound, providing valuable structural information. For hexenyl butanoates, with a molecular formula of C10H18O2, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 170. nist.govnist.gov
The fragmentation pattern of esters under EI is well-characterized. Key fragmentation pathways for hexenyl butanoates include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This can result in the loss of the butoxy group or the hexenyl group, leading to characteristic fragment ions.
McLafferty Rearrangement: A common rearrangement in esters containing a gamma-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene molecule.
Cleavage of the Hexenyl Chain: Fragmentation can also occur along the hexenyl carbon chain, leading to a series of smaller fragment ions.
The analysis of these fragmentation patterns allows for the precise identification of the ester and its isomeric form. For instance, the mass spectrum of (E)-2-hexen-1-yl butanoate shows characteristic peaks that help in its identification. thegoodscentscompany.comthegoodscentscompany.com
Table 1: Characteristic EI-MS Fragments for Hexenyl Butanoates
| m/z Value | Proposed Fragment | Significance |
| 170 | [C10H18O2]+• | Molecular Ion |
| 71 | [C4H7O]+ | Acylium ion from cleavage of the ester bond |
| 43 | [C3H7]+ | Propyl fragment from the butanoate moiety |
Note: The relative intensities of these peaks can vary depending on the specific isomer and the instrument conditions.
Chemical Ionization (CI) Fragmentation Patterns
Chemical ionization (CI) is a softer ionization technique compared to EI. It typically results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]+). This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. In CI-MS of hex-1-en-1-yl butanoate, the protonated molecule at m/z 171 would be a significant peak, confirming its molecular weight of 170.25 g/mol . nih.gov
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass (170.1307) from other compounds with the same nominal mass but different elemental formulas. This level of precision is crucial for the unambiguous identification of the compound in complex mixtures.
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits
Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific ion (e.g., the molecular ion or a primary fragment ion) is selected and then subjected to further fragmentation. The resulting secondary fragment ions provide detailed information about the structure of the selected precursor ion. For this compound, an MS/MS experiment on the molecular ion at m/z 170 would reveal the connectivity of the hexenyl and butanoate subunits, helping to differentiate between various isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.
Proton NMR (1H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their relationships. The ¹H NMR spectrum of this compound would display characteristic signals for the protons in the hexenyl and butanoate moieties.
Key expected signals in the ¹H NMR spectrum of (E)-hex-2-en-1-yl butanoate include: thegoodscentscompany.comthegoodscentscompany.com
Vinyl Protons: The protons on the double bond of the hexenyl group would appear as distinct signals in the downfield region of the spectrum (typically between 5.0 and 6.5 ppm). The coupling constants between these protons can be used to determine the stereochemistry of the double bond (i.e., E or Z).
Methylene Protons Adjacent to the Ester Oxygen: The two protons on the carbon atom attached to the ester oxygen (C1 of the hexenyl group) would appear as a doublet.
Alkyl Protons: The protons of the ethyl group in the hexenyl moiety and the protons of the butanoate group would appear as multiplets in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for (E)-Hex-2-en-1-yl Butanoate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinyl H (C2) | 5.75 - 5.65 | m |
| Vinyl H (C3) | 5.60 - 5.50 | m |
| O-CH2 (C1) | 4.55 | d |
| CH2 (C4) | 2.10 - 2.00 | m |
| CH2 (Butanoate α) | 2.25 | t |
| CH2 (C5) | 1.45 - 1.35 | m |
| CH3 (C6) | 0.95 - 0.85 | t |
| CH2 (Butanoate β) | 1.70 - 1.60 | m |
| CH3 (Butanoate γ) | 0.98 - 0.90 | t |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary.
The integration of the peaks in the ¹H NMR spectrum provides the ratio of the number of protons of each type, further confirming the structure of the molecule.
Theoretical and Computational Chemistry Studies of Hexenyl Butanoates
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
No specific studies on the geometry optimization or the conformational energy landscapes of Hex-1-en-1-yl butanoate using DFT or other quantum chemical methods were found. Such studies would theoretically involve calculating the potential energy surface of the molecule by rotating its single bonds to identify the most stable conformers and the energy barriers between them.
Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions for this compound, is not available. This analysis would be crucial for understanding the molecule's reactivity and electronic properties.
There are no published predictions or interpretations of the spectroscopic parameters for this compound based on quantum chemical calculations. This type of research would enable the theoretical calculation of NMR chemical shifts and vibrational frequencies, which could then be compared with experimental data for structural validation.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling studies aimed at identifying the conformational isomers and energy minima of this compound are absent from the scientific literature. This analysis would provide insight into the molecule's flexibility and the preferred shapes it adopts.
Research on the prediction of intermolecular interactions and the influence of different solvents on the conformational preferences of this compound through molecular dynamics simulations has not been identified. These simulations are vital for understanding the behavior of the compound in various environments.
Reactivity and Chemical Transformation Pathways of Hexenyl Butanoates
Hydrolytic Pathways (Chemical and Enzymatic)
The hydrolysis of an ester is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be initiated by water, typically under acidic or basic catalysis, or mediated by enzymes.
Chemical Hydrolysis:
Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, hex-1-en-1-yl butanoate is expected to undergo hydrolysis. This reaction is the reverse of Fischer esterification and exists as a reversible equilibrium. incomepultrusion.comacs.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. For this compound, this would yield butanoic acid and hex-1-en-1-ol. However, the product, hex-1-en-1-ol, is a vinyl alcohol which is generally unstable and will rapidly tautomerize to its more stable carbonyl isomer, hexanal.
Base-Catalyzed Hydrolysis (Saponification) : When heated with a base like sodium hydroxide, esters undergo saponification, an irreversible reaction that produces an alcohol and a carboxylate salt. incomepultrusion.comnist.gov For this compound, saponification would yield sodium butanoate and the unstable hex-1-en-1-ol, which would then tautomerize to hexanal. This process is generally faster and goes to completion compared to acid-catalyzed hydrolysis. acs.org
Enzymatic Hydrolysis:
Enzymes, particularly carboxylesterases and lipases, are known to catalyze the hydrolysis of esters. Studies on related compounds, such as (Z)-3-hexenyl acetate (B1210297), have identified specific carboxylesterases in plants like Arabidopsis thaliana (AtCXE12) that efficiently hydrolyze these volatile compounds. biorxiv.org It is plausible that similar enzymes could act on hexenyl butanoates. Lipases are also widely used in biocatalysis for the hydrolysis and synthesis of esters, including vinyl esters. thegoodscentscompany.com
Reactions of the Alkenyl Moiety (e.g., hydrogenation, epoxidation, halogenation, polymerization)
The carbon-carbon double bond in hexenyl butanoates is a site of high reactivity, susceptible to a variety of addition reactions.
Hydrogenation : The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction would convert hexenyl butanoate to hexyl butanoate, a saturated ester.
Epoxidation : Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), would form an epoxide at the site of the double bond.
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated derivative.
Polymerization : The vinyl group in this compound makes it a monomer suitable for polymerization. Vinyl esters, in general, undergo free-radical polymerization to form polyvinyl esters. dtic.mil This process is critical in the production of various polymers and resins. For instance, vinyl ester resins are thermosetting polymers known for their strength and corrosion resistance. incomepultrusion.comcorrosionpedia.com The polymerization is typically initiated by free radicals generated from a compound like an organic peroxide. dtic.mil
Ozonolysis : The reaction of the double bond with ozone (O₃) leads to oxidative cleavage. Studies on cis-3-hexenyl esters, including cis-3-hexenyl butyrate (B1204436), have determined the rate constants for their gas-phase reactions with ozone. rsc.orgacs.org This reaction is a significant atmospheric degradation pathway for these volatile organic compounds. nih.govresearchgate.net
Transesterification Reactions and Equilibrium Studies
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base and is an equilibrium process. wikipedia.orglibretexts.org
For this compound, which is a vinyl ester, the vinyl group makes it a particularly effective acyl donor in transesterification reactions. The reaction of a vinyl ester with an alcohol is essentially irreversible because the leaving group, vinyl alcohol, immediately tautomerizes to a stable aldehyde (acetaldehyde in the case of vinyl acetate transesterification). This drives the equilibrium toward the products.
This principle is widely applied in synthesis. For example, vinyl acetate is commonly used to produce other esters by reacting it with a different carboxylic acid in a process called transvinylation, often catalyzed by transition metals like palladium. mdpi.com Similarly, vinyl butyrate can be synthesized via transesterification of vinyl acetate with butyric acid. ontosight.ai
Radical Reactions and Mechanisms
The atmospheric degradation of volatile hexenyl esters is often dominated by reactions with free radicals, particularly the hydroxyl (OH) radical. nih.gov Extensive kinetic studies have been performed on a series of cis-3-hexenyl esters. nih.govmdpi.comresearchgate.net
The primary mechanism for the reaction between OH radicals and unsaturated esters is the addition of the radical to the carbon-carbon double bond. acs.orgnih.gov The rate of this reaction is influenced by the structure of the ester group.
A 2024 study reported the following gas-phase reaction rate coefficients for the OH radical-initiated oxidation of several cis-3-hexenyl esters:
| Compound | Rate Coefficient (k) in 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| cis-3-Hexenyl Formate (Z3HF) | 4.13 ± 0.45 |
| cis-3-Hexenyl Acetate (Z3HAc) | 4.19 ± 0.38 |
| cis-3-Hexenyl Isobutyrate (Z3HiB) | 4.84 ± 0.39 |
| cis-3-Hexenyl 3-Methylbutanoate (Z3H3MeB) | 5.39 ± 0.61 |
| cis-3-Hexenyl Hexanoate (B1226103) (Z3HH) | 7.00 ± 0.56 |
| cis-3-Hexenyl Benzoate (B1203000) (Z3HBz) | 3.41 ± 0.28 |
Data sourced from references acs.orgmdpi.com.
The data shows that the reactivity generally increases with the size of the saturated alkyl chain of the ester group, while the electron-withdrawing nature of a benzoate group reduces the reactivity. nih.gov Similar studies have also been conducted on the reaction of hexenyl esters with chlorine atoms. researchgate.net
Studies on Stereochemical Inversion and Retention
The stereochemistry of reactions involving hexenyl butanoates can be considered at two main sites: the chiral center that can be formed at the double bond during addition reactions, and the stereochemistry of the double bond itself (cis/trans or Z/E).
When an achiral alkene, such as 1-butene (B85601) (an analogue for the hexenyl chain), undergoes addition reactions like acid-catalyzed hydration, a new chirality center can be formed. This typically results in a racemic mixture of (R) and (S) enantiomers because the intermediate carbocation is planar and attack by the nucleophile can occur from either face with equal probability. libretexts.org
Studies on the radical cyclization of hexenyl radicals have provided significant insights into stereochemical control. It has been shown that even with large substituents on the radical carbon, these cyclizations generally exhibit a preference for forming cis-1,2-disubstituted cyclopentanes, which is a general trend in such reactions. nih.gov This indicates a degree of stereochemical retention or control during the radical transformation.
Biosynthetic Pathways and Natural Occurrence of Hexenyl Butanoates
Identification in Biological Systems (e.g., plants, microorganisms)
Hexenyl butanoates are widespread in the plant kingdom and have been identified in various fruits, leaves, and flowers. These compounds are often part of the complex mixture of volatile organic compounds (VOCs) that constitute the natural scent of a plant.
The cis-3-hexenyl butanoate isomer, in particular, is noted for its presence in a wide array of plant species. It is found in fruits such as apples, apricots, bananas, guavas, strawberries, passion fruit, plums, and Chinese quince. sinofoodsupply.comdeascal.comfragranceconservatory.com Its presence is also documented in citrus fruits and the leaves of various plants, contributing to the characteristic "green" aroma released upon damage. sinofoodsupply.comfragranceconservatory.comcontaminantdb.ca Additionally, it has been identified in herbs like mint and basil, and vegetables such as tomatoes and bell peppers. sinofoodsupply.com The natural occurrence of cis-3-hexenyl butanoate extends to Ceylon tea and the oil from lovage root. contaminantdb.ca
The trans-2-hexenyl butanoate isomer has been reported in high bush cranberry, strawberry, chicken fat, black tea, fresh plum, lovage root, and cherimoya fruit. sigmaaldrich.comthegoodscentscompany.com It has also been detected in the plant Capillipedium parviflorum. nih.gov
Other isomers, though less commonly reported, are also found in nature. For instance, (Z)-4-hexen-1-yl butyrate (B1204436) has been identified in plum fruit. thegoodscentscompany.com The broader category of hex-3-en-1-yl butanoate has been found in organisms like Glycine max (soybean) and Medicago sativa (alfalfa). nih.gov Furthermore, Saccharomyces cerevisiae, a species of yeast, is known to produce 3-hexenyl butanoate. nih.gov
The table below summarizes the natural occurrence of various hexenyl butanoate isomers.
| Compound Name | Natural Occurrence |
| (Z)-hex-3-en-1-yl butanoate | Apples, apricots, bananas, bell peppers, Ceylon tea, Chinese quince, citrus fruits, guava, lovage root, mango, mint, passion fruit, plums, strawberries, tomatoes sinofoodsupply.comdeascal.comfragranceconservatory.comcontaminantdb.ca |
| (E)-hex-2-en-1-yl butanoate | Black tea, Capillipedium parviflorum, cherimoya fruit, chicken fat, high bush cranberry, lovage root, fresh plum, strawberry sigmaaldrich.comthegoodscentscompany.comnih.gov |
| (Z)-4-hexen-1-yl butanoate | Plum fruit thegoodscentscompany.com |
| hex-3-en-1-yl butanoate | Glycine max (soybean), Medicago sativa (alfalfa), Saccharomyces cerevisiae nih.gov |
Enzymatic Biosynthesis Mechanisms in vivo
The biosynthesis of hexenyl butanoates is intricately linked to the lipoxygenase (LOX) pathway, a metabolic route activated in response to tissue damage in plants. This pathway is responsible for the rapid production of a group of volatile compounds known as green leaf volatiles (GLVs), which include hexenyl butanoates.
The process begins with the release of fatty acids, such as linoleic and linolenic acids, from plant cell membranes upon wounding. These fatty acids then serve as substrates for lipoxygenase enzymes. The action of lipoxygenase and subsequent enzymes in the LOX pathway leads to the formation of C6 aldehydes and alcohols, such as (Z)-3-hexenal and (Z)-3-hexen-1-ol (leaf alcohol).
The final step in the formation of hexenyl butanoates is an esterification reaction. This involves the enzymatic combination of a hexenol, such as cis-3-hexen-1-ol (B126655), with an acyl-CoA, in this case, butyryl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs), which are responsible for the synthesis of a wide variety of esters in fruits and plants. The chemical equation for the formation of cis-3-hexenyl butanoate is the esterification of cis-3-hexen-1-ol with butyric acid. sinofoodsupply.com
While the general pathway is understood, the specific enzymes and regulatory mechanisms can vary between different plant species and even different tissues within the same plant. Research on the enzymatic formation of flavor compounds in strawberries has identified an enone oxidoreductase that plays a key role in the biosynthesis of a key flavor precursor, demonstrating the complexity of these pathways. nih.gov
Role as Green Leaf Volatiles (GLVs) and Related Biological Signaling
Hexenyl butanoates are classified as Green Leaf Volatiles (GLVs), which are C6 compounds released from plant leaves upon mechanical damage or herbivore attack. mdpi.com These volatiles are characterized by their "green" or "grassy" scent. sinofoodsupply.com GLVs play a crucial role in plant defense and communication.
The release of GLVs serves as a direct defense mechanism by repelling herbivores or attracting natural predators of those herbivores. mdpi.comuniv-smb.fr This "cry for help" can reduce the extent of damage to the plant.
Furthermore, GLVs function as signaling molecules in plant-to-plant communication. univ-smb.fr Plants exposed to GLVs from a damaged neighbor can activate their own defense responses in a process known as priming. This pre-emptive activation can lead to a faster and more robust defense response upon subsequent attack.
(Z)-3-hexenyl butyrate, in particular, has been identified as a significant signaling molecule. It has been shown to induce stomatal closure in plants, which is a defense mechanism to prevent water loss and the entry of pathogens. nih.govmdpi.com This response has been observed in various plant species, including tomato, grapevine, Arabidopsis, Medicago, Zea, Citrus, and Nicotiana, suggesting a universal role for this compound in plant defense. mdpi.com Studies have demonstrated that exogenous application of (Z)-3-hexenyl butyrate can enhance plant resistance to both biotic stresses, such as bacterial and fungal infections, and abiotic stresses like drought. mdpi.comnih.govmdpi.com For instance, it has been shown to improve the resistance of potato and tomato plants to Phytophthora spp. and Pseudomonas syringae, respectively. nih.gov In grapevines, treatments with (Z)-3-hexenyl butyrate not only induced stomatal closure but also influenced the ripening process by accelerating the accumulation of anthocyanins. mdpi.com
The signaling pathway initiated by (Z)-3-hexenyl butyrate involves the activation of various defense-related events, including the influx of calcium ions, the activation of mitogen-activated protein kinases (MAPKs), and the production of reactive oxygen species (ROS) by NADPH oxidases. nih.gov Interestingly, this response appears to be independent of the well-known abscisic acid (ABA) signaling pathway, which also regulates stomatal closure. nih.gov
Advanced Analytical Method Development for Hexenyl Butanoate Analysis
Gas Chromatography (GC) Method Development
Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like hexenyl butanoate. numberanalytics.com The development of a robust GC method involves careful optimization of several key parameters to achieve the desired separation and sensitivity.
The choice of the GC column and its stationary phase is the most critical factor in achieving the separation of hexenyl butanoate isomers. restek.com The resolution of these isomers, particularly cis/trans isomers, depends heavily on the polarity and selectivity of the stationary phase. restek.com
Highly polar stationary phases, such as those containing high percentages of biscyanopropyl polysiloxane, are exceptionally effective for separating unsaturated fatty acid methyl esters (FAMEs), including geometric isomers. sigmaaldrich.com The SP-2560 column, which features a 100% biscyanopropyl polysiloxane phase, is a prime example of a column that provides high selectivity for these types of separations. sigmaaldrich.com The interaction between the polar stationary phase and the double bonds in the hexenyl moiety allows for the resolution of isomers that would co-elute on less polar columns. restek.com
Optimizing separation involves considering the "resolution equation," which relates resolution to column efficiency (N), separation factor (α), and retention factor (k). restek.com The stationary phase choice has the greatest impact on the separation factor (α). restek.com Tandem-column systems, where the selectivity can be fine-tuned by adjusting flow or temperature across two different columns, represent another advanced approach to optimizing complex separations. nih.govresearchgate.net
Table 1: Common GC Stationary Phases and Their Applicability for Hexenyl Butanoate Isomer Analysis
| Stationary Phase Type | Polarity | Key Characteristics | Application for Hexenyl Butanoate |
| 100% Dimethylpolysiloxane | Non-polar | Separation primarily by boiling point. | General screening, but poor for isomer separation. |
| 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS) | Low polarity | A versatile, general-purpose phase. nih.gov | Often used in GC-MS for its stability and low bleed. nih.gov May provide limited isomer separation. |
| Polyethylene Glycol (PEG) (e.g., WAX columns) | Polar | Good for separating polar analytes. | Can be used for separating fatty acids and their esters. nih.gov |
| Biscyanopropyl Polysiloxane (e.g., SP-2560) | High polarity | Excellent selectivity for cis/trans isomers and positional isomers of unsaturated compounds. sigmaaldrich.com | Ideal for resolving various hexenyl butanoate isomers. sigmaaldrich.com |
For trace-level analysis of hexenyl butanoate in complex samples, high-sensitivity detectors are required. While the Flame Ionization Detector (FID) is a common and robust detector for organic compounds, other techniques offer lower detection limits.
The most powerful approach is coupling the gas chromatograph to a mass spectrometer (GC-MS), which serves as a highly sensitive and selective detector. nih.gov Operating in Selected Ion Monitoring (SIM) mode, a mass spectrometer can achieve very low limits of quantification, often at the nanogram-per-milliliter (ng/mL) level. nih.gov
For applications where mass spectrometry is not used, other high-sensitivity detectors are available. The Mercury Cadmium Telluride (MCT) detector, often used in FT-IR spectroscopy, offers significantly higher sensitivity (4 to 10 times) compared to standard deuterated L-alanine doped triglycine (B1329560) sulfate (B86663) (DLaTGS) detectors, making it ideal for low-throughput analysis and high-speed scanning. caltech.edu
Chirality is a critical aspect of many flavor and fragrance compounds, as different enantiomers can possess distinct sensory properties. While hex-1-en-1-yl butanoate itself is not a chiral molecule, other isomers or related compounds in a sample may be. Chiral GC is the technique used to separate these non-superimposable mirror-image molecules (enantiomers). gcms.cz
This separation is achieved by using a chiral stationary phase (CSP). Most modern chiral GC columns incorporate derivatized cyclodextrins into a common stationary phase. gcms.cz These cyclodextrin (B1172386) molecules create chiral cavities, leading to differential interactions with the enantiomers of an analyte, which results in different retention times and, thus, separation.
Specialized phases, such as those with unique substitutions on the cyclodextrin, have been developed to provide superb enantiomeric selectivity for various compound classes, including those found in flavors and essential oils. gcms.cz For example, the Rt-βDEXsm column has shown excellent performance in separating a wide range of chiral compounds, including monoterpenes and their derivatives. gcms.cz This technique is indispensable for assessing the enantiomeric purity of natural extracts or the products of asymmetric synthesis.
Coupled Techniques: GC-Mass Spectrometry for Complex Mixture Analysis
The combination of gas chromatography with mass spectrometry (GC-MS) is a powerful hyphenated technique for the definitive analysis of hexenyl butanoate in complex mixtures like food aromas and essential oils. numberanalytics.comwiley.com GC separates the individual volatile components of the mixture, which are then introduced into the mass spectrometer for identification. numberanalytics.com
The mass spectrometer provides structural information by fragmenting the analyte molecules in a reproducible pattern, creating a unique mass spectrum that acts as a chemical fingerprint. nih.govnih.gov This spectrum can be compared against extensive spectral libraries, such as the NIST or Wiley libraries, to confirm the identity of the compound. wiley.com This capability is crucial for distinguishing between different hexenyl butanoate isomers that may have very similar retention times.
Two-dimensional gas chromatography (GCxGC) coupled with MS offers even greater resolving power for extremely complex samples. wiley.com In this technique, effluent from a primary column is further separated on a second, shorter column with a different stationary phase before entering the detector, allowing for the resolution of compounds that co-elute in a one-dimensional separation. wiley.com
Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction (HS-SPME))
Effective sample preparation is crucial for isolating volatile analytes like hexenyl butanoate from complex, often non-volatile, sample matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique because it is solvent-free, simple, and integrates sampling, extraction, and concentration into a single step. nih.govd-nb.info
In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the vapor phase) above the sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed for analysis. mdpi.com
The efficiency of HS-SPME is dependent on several parameters that must be optimized for each specific application. mdpi.com
Table 2: Optimization Parameters for HS-SPME of Volatile Compounds
| Parameter | Effect on Extraction | Optimization Goal |
| Fiber Coating | The type of coating (e.g., PDMS/DVB, CAR/PDMS) determines the selectivity and capacity for different analytes. uitm.edu.my | Select a fiber that has a high affinity for the target analytes (volatile esters). |
| Extraction Temperature | Increasing temperature generally increases the vapor pressure of analytes, aiding their transfer to the headspace, but can also negatively affect the partitioning onto the fiber. mdpi.comuitm.edu.my | Find a balance that maximizes analyte transfer without compromising adsorption. |
| Extraction Time | Determines the extent to which equilibrium is reached between the sample, headspace, and fiber. mdpi.com | Allow sufficient time to reach equilibrium or a reproducible pre-equilibrium state for quantitative analysis. mdpi.comuitm.edu.my |
| Salt Addition | Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength, which reduces the solubility of organic analytes and promotes their release into the headspace (the "salting-out" effect). mdpi.comuitm.edu.my | Determine the optimal salt concentration to maximize the "salting-out" effect. |
| Agitation | Agitating the sample facilitates the mass transfer of analytes from the matrix to the headspace, accelerating the achievement of equilibrium. uitm.edu.my | Use consistent and effective agitation to ensure reproducibility. |
Application of Green Chemistry Metrics in Analytical Method Validation
In recent years, the principles of Green Analytical Chemistry (GAC) have become an important consideration in method development and validation. bohrium.com The goal is to minimize the environmental impact of analytical procedures by reducing the use of hazardous solvents, decreasing energy consumption, and minimizing waste. bohrium.comresearchgate.net
Several metrics have been developed to evaluate the "greenness" of an analytical method:
Analytical Eco-Scale: This is a semi-quantitative tool that assigns penalty points for aspects of an analytical method that deviate from the ideal "green" process. researchgate.net The final score is calculated by subtracting total penalty points from 100. A higher score indicates a greener method.
Green Analytical Procedure Index (GAPI): GAPI uses a pictogram with five sections representing different stages of the analytical process, from sample preparation to final determination. nih.gov Colors (green, yellow, red) are used to indicate the level of environmental impact for each stage, providing a comprehensive visual assessment. xjtu.edu.cn
For a GC-MS method analyzing hexenyl butanoate, applying these metrics would involve evaluating factors such as the use of solvent-free sample preparation (e.g., HS-SPME), the energy consumption of the GC and MS instruments, and the source of the carrier gas (e.g., hydrogen generated on-site is considered greener than helium from cylinders). bohrium.com
Q & A
Q. What are the established synthetic routes for Hex-1-en-1-yl butanoate, and how can reaction conditions be optimized for reproducibility?
this compound can be synthesized via esterification of hex-1-en-1-ol with butanoic acid under acid catalysis. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and catalyst type (e.g., sulfuric acid or enzymatic lipases). For unsaturated esters, inert atmospheres (N₂/Ar) prevent oxidation of the alkene moiety . Characterization via ¹H-NMR (e.g., δ 5.8–5.2 ppm for the vinyl proton) and GC-MS ensures structural fidelity and purity (>95%). Reproducibility requires strict adherence to anhydrous conditions and post-synthesis purification via fractional distillation or column chromatography .
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
Key techniques include:
- ¹H/¹³C-NMR : To resolve the vinyl proton (δ ~5.8–5.2 ppm) and ester carbonyl (δ ~170–175 ppm).
- GC-MS : For molecular ion ([M⁺]) verification (expected m/z: 172.12) and impurity profiling.
- FT-IR : Confirmation of ester C=O stretch (~1740 cm⁻¹) and alkene C-H stretch (~3100 cm⁻¹). Purity standards (e.g., ≥98%) should align with peer-reviewed protocols, with quantification via internal standards in chromatography .
Q. How should this compound be stored to prevent degradation during experimental workflows?
Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize hydrolysis or oxidation. Regular stability testing via NMR or HPLC is recommended, especially if the compound is used in biological assays where degradation byproducts (e.g., hex-1-en-1-ol or butanoic acid) could confound results .
Advanced Research Questions
Q. How can computational models elucidate the metabolic fate of this compound in mammalian systems?
Kinetic modeling (e.g., using COPASI) can simulate hydrolysis by esterases into hex-1-en-1-ol and butanoate, followed by β-oxidation or incorporation into the TCA cycle. Sensitivity analysis (e.g., Figure S22 in ) identifies rate-limiting steps, while metabolomic profiling (LC-MS/MS) validates model predictions in vitro. Contrast with butanoate’s paradoxical roles in cancer ( ) may require pathway enrichment analysis (e.g., KEGG) to distinguish ester-derived metabolites from endogenous butanoate .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., pro- vs. anti-tumor effects) may arise from differences in cell lines, concentrations, or metabolite stability. A tiered approach includes:
- Dose-response profiling : To identify biphasic effects (e.g., hormesis).
- Isotopic labeling : Track ¹³C-hex-1-en-1-yl butanoate to differentiate direct effects from downstream metabolites.
- Multi-omics integration : Correlate transcriptomic (e.g., RNA-seq) and metabolomic data to map mechanistic pathways .
Q. How can catalytic isomerization or hydrogenation modify this compound for structure-activity relationship (SAR) studies?
Transition-metal catalysts (e.g., Cr or Pd) can hydrogenate the alkene to hexyl butanoate or isomerize the double bond (e.g., to hex-2-en-1-yl butanoate). Reaction monitoring via in-situ FT-IR or Raman spectroscopy optimizes selectivity. SAR studies then compare bioactivity across derivatives to pinpoint functional group contributions .
Q. What statistical frameworks are robust for analyzing high-throughput screening data involving this compound?
Global sensitivity analysis (GSA) or multivariate ANOVA identifies significant variables (e.g., concentration, exposure time) in phenotypic screens. For metabolomic data, partial least squares-discriminant analysis (PLS-DA) differentiates treatment groups, while false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors .
Methodological Considerations
Q. How should researchers design assays to evaluate the microbial metabolism of this compound?
Use anaerobic chamber systems for gut microbiota studies, with butanoate quantification via GC-FID. Include controls for abiotic degradation and reference strains (e.g., Clostridium butyricum) to validate metabolic pathways. Meta-transcriptomics (16S rRNA sequencing + PICRUSt2) links microbial taxa to ester degradation .
Q. What protocols ensure rigorous reporting of this compound research for peer review?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Experimental section : Detail synthetic steps, purification thresholds, and instrument parameters (e.g., NMR field strength, GC column type).
- Supporting information : Include raw spectral data, chromatograms, and computational input files.
- Reproducibility checks : Cross-validate results with independent batches or external labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
